1-{1-[(3-Chlorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Beschreibung
This compound features a piperidine core substituted at the 1-position with a 3-chlorophenylmethyl group and at the 4-position with an imidazolidine-2,4-dione moiety bearing a 2,2,2-trifluoroethyl substituent. The imidazolidinedione ring may contribute to hydrogen bonding and conformational rigidity, influencing target binding . Piperidine derivatives are widely explored in medicinal chemistry for their pharmacokinetic adaptability and biological activity .
Eigenschaften
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N3O2/c18-13-3-1-2-12(8-13)9-22-6-4-14(5-7-22)23-10-15(25)24(16(23)26)11-17(19,20)21/h1-3,8,14H,4-7,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKHVJDVYDGKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-{1-[(3-Chlorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 397.83 g/mol. The presence of the trifluoroethyl group is notable for enhancing lipophilicity and potentially influencing receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClF3N3O2 |
| Molecular Weight | 397.83 g/mol |
| LogP | 4.458 |
| Polar Surface Area | 10.32 Ų |
| Hydrogen Bond Acceptors | 3 |
Antidepressant and Anxiolytic Effects
Research has indicated that related compounds in the imidazolidine family exhibit significant antidepressant and anxiolytic effects. For instance, derivatives have shown high affinity for serotonin receptors (5-HT1A and 5-HT7), which are critical in mood regulation. In vivo studies demonstrated that certain analogs displayed superior efficacy compared to traditional anxiolytics like diazepam .
Enzyme Inhibition
The compound's structure suggests potential as a phosphodiesterase (PDE) inhibitor. PDEs are essential in regulating cyclic nucleotide levels within cells, impacting various signaling pathways. Studies have reported that similar compounds can inhibit PDE4B and PDE10A, leading to increased serotonin levels, which may contribute to their antidepressant effects .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have yielded promising results. Compounds with similar piperidine and imidazolidine moieties exhibited moderate to strong activity against various bacterial strains, demonstrating potential as antibacterial agents .
Case Studies
- Antidepressant Activity : In a study involving forced swim tests (FST) in mice, selected imidazolidine derivatives demonstrated significant antidepressant-like effects at doses as low as 2.5 mg/kg, outperforming standard treatments .
- Pharmacokinetic Profile : Research utilizing micellar electrokinetic chromatography (MEKC) assessed the lipophilicity and metabolic stability of these compounds, indicating favorable pharmacokinetic properties conducive to therapeutic use .
- Enzyme Inhibition : A series of synthesized derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. Compounds displayed IC50 values significantly lower than reference standards, suggesting robust enzyme inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Effects
The table below compares key structural elements and inferred pharmacological properties of the target compound with analogues from literature:
Key Observations
Chlorinated vs. Methoxylated Aryl Groups :
- The 3-chlorophenyl group in the target compound may promote stronger hydrophobic interactions compared to methoxy-substituted analogues (e.g., 4-methoxyphenyl in ). Chlorine’s electronegativity could also facilitate halogen bonding with biological targets .
- Trimethoxyphenyl groups (as in ) improve solubility but may reduce blood-brain barrier penetration relative to chlorophenyl.
Trifluoroethyl vs. Trifluoromethylphenyl :
- The trifluoroethyl group in the target compound likely increases metabolic resistance compared to trifluoromethylphenyl derivatives (e.g., ), as alkyl-trifluorinated groups are less prone to oxidative metabolism .
Imidazolidinedione vs.
Synthetic Accessibility :
- The target compound’s synthesis may involve reductive amination (similar to ) or multi-step functionalization of the piperidine core, as seen in .
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during alkylation reduce side reactions.
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency .
- Yield Monitoring : HPLC or TLC to track intermediate purity and adjust stoichiometry .
Q. Table 1: Representative Synthesis Conditions
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
Key methods include:
Q. Table 2: Key Spectral Data
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Contradictions often arise from:
- Variability in Assay Conditions (e.g., cell lines, incubation times).
- Impurity Profiles : Side products from incomplete purification may skew results .
Q. Methodological Solutions :
Dose-Response Standardization : Use a unified protocol (e.g., NIH/NCATS guidelines) to test activity across multiple concentrations .
Metabolite Profiling : LC-MS to identify degradation products interfering with assays .
Control Experiments : Include structurally analogous compounds (e.g., piperidine-free derivatives) to isolate the pharmacophore’s contribution .
What computational approaches are suitable for predicting this compound’s binding affinity to neurological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABAₐ receptors (common targets for imidazolidine-diones) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Correlate trifluoroethyl group electronegativity with activity using Hammett constants .
Validation : Compare computational predictions with experimental IC₅₀ values from patch-clamp electrophysiology .
How can environmental stability and degradation pathways be studied under controlled conditions?
Advanced Research Question
Experimental Design :
Hydrolytic Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 48h; monitor degradation via HPLC .
Photolytic Studies : Expose to UV light (254 nm) and analyze by LC-MS for radical-mediated breakdown products .
Microbial Degradation : Use soil microcosms with Pseudomonas spp. to assess biodegradation rates .
Q. Table 3: Stability Data
| Condition | Half-Life (h) | Major Degradation Product | Reference |
|---|---|---|---|
| pH 7.4, 37°C | 120 | Hydrolyzed imidazolidine-dione | |
| UV light | 24 | 3-Chlorobenzyl alcohol |
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Q. Critical Parameters :
- Purity thresholds (>98% for in vivo studies) require orthogonal purification (e.g., prep-HPLC + crystallization) .
How does the 3-chlorophenyl group influence metabolic stability compared to other aryl substitutions?
Advanced Research Question
Methodology :
Microsomal Assays : Incubate with human liver microsomes (HLMs); quantify parent compound depletion via LC-MS .
CYP450 Inhibition Screening : Use fluorogenic substrates to identify metabolic liabilities .
Key Finding :
The 3-chlorophenyl group reduces CYP3A4-mediated oxidation compared to 4-fluorophenyl analogs, enhancing metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
